molecular formula C12H18N2O2 B103219 Camphor-2-spirohydantoin CAS No. 17138-07-7

Camphor-2-spirohydantoin

Cat. No. B103219
CAS RN: 17138-07-7
M. Wt: 222.28 g/mol
InChI Key: ZNLWSSZADRGRKU-QILRFPOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Camphor-2-spirohydantoin (CSH) is a cyclic compound that has been widely studied for its potential applications in various fields of science. It is a spirocyclic hydantoin that is derived from camphor, a common organic compound found in many essential oils. CSH has been shown to exhibit unique properties that make it a promising candidate for use in scientific research.

Mechanism Of Action

The mechanism of action of Camphor-2-spirohydantoin is not yet fully understood, but it is believed to involve the inhibition of key enzymes involved in microbial growth and replication. Additionally, Camphor-2-spirohydantoin has been shown to exhibit antioxidant properties, which may contribute to its antimicrobial activity.

Biochemical And Physiological Effects

Camphor-2-spirohydantoin has been shown to have a number of biochemical and physiological effects. It has been shown to exhibit potent antimicrobial activity against a wide range of bacteria, fungi, and viruses. Additionally, Camphor-2-spirohydantoin has been shown to exhibit antioxidant properties, which may have potential applications in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of Camphor-2-spirohydantoin is its broad-spectrum antimicrobial activity, which makes it a promising candidate for use in the development of new antimicrobial agents. Additionally, Camphor-2-spirohydantoin is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of Camphor-2-spirohydantoin is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are a number of potential future directions for research involving Camphor-2-spirohydantoin. One area of interest is the development of new antimicrobial agents based on the structure of Camphor-2-spirohydantoin. Additionally, there is potential for the use of Camphor-2-spirohydantoin in the development of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of Camphor-2-spirohydantoin and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of Camphor-2-spirohydantoin can be achieved through a series of chemical reactions that involve the reaction of camphor with hydantoin. The process involves the use of various reagents and catalysts, and the yield of the reaction can be optimized through careful control of the reaction conditions.

Scientific Research Applications

Camphor-2-spirohydantoin has been widely studied for its potential applications in scientific research. It has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for use in the development of new antimicrobial agents. Additionally, Camphor-2-spirohydantoin has been shown to have potential applications in the field of materials science, where it can be used as a building block for the synthesis of novel materials.

properties

CAS RN

17138-07-7

Product Name

Camphor-2-spirohydantoin

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

(1S,2R,4S)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,5'-imidazolidine]-2',4'-dione

InChI

InChI=1S/C12H18N2O2/c1-10(2)7-4-5-11(10,3)12(6-7)8(15)13-9(16)14-12/h7H,4-6H2,1-3H3,(H2,13,14,15,16)/t7-,11-,12-/m0/s1

InChI Key

ZNLWSSZADRGRKU-QILRFPOHSA-N

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C[C@]23C(=O)NC(=O)N3

SMILES

CC1(C2CCC1(C3(C2)C(=O)NC(=O)N3)C)C

Canonical SMILES

CC1(C2CCC1(C3(C2)C(=O)NC(=O)N3)C)C

synonyms

camphor-2-spirohydantoin
camphor-2-spirohydantoin, 1S-(1alpha,2alpha,4alpha)-isome

Origin of Product

United States

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